1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one
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Overview
Description
1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis . The presence of the nitrophenyl group and the oxadiazole ring in its structure makes it a compound of interest for various scientific research applications.
Preparation Methods
The synthesis of 1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one typically involves the reaction of 2-nitrobenzoic acid with thiosemicarbazide to form the corresponding 1,3,4-oxadiazole derivative . The reaction conditions often include the use of phosphorus oxychloride as a dehydrating agent and heating under reflux. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .
Scientific Research Applications
1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one can be compared with other 1,3,4-oxadiazole derivatives, such as:
2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides: Known for their antimicrobial activity.
1,3,4-thiadiazole derivatives: Exhibiting potent antimicrobial and antifungal properties. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C11H9N3O4S |
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Molecular Weight |
279.27 g/mol |
IUPAC Name |
1-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C11H9N3O4S/c1-7(15)6-19-11-13-12-10(18-11)8-4-2-3-5-9(8)14(16)17/h2-5H,6H2,1H3 |
InChI Key |
NPHPTUMPXJHSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=NN=C(O1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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